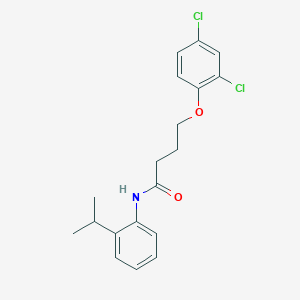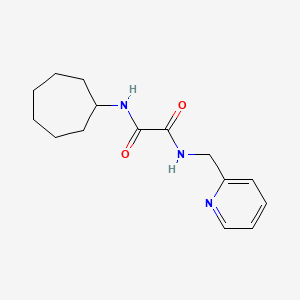
N-cycloheptyl-N'-(2-pyridinylmethyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cycloheptyl-N'-(2-pyridinylmethyl)ethanediamide, also known as CPI-455, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in gene expression regulation, and their dysregulation has been implicated in various diseases, including cancer, inflammation, and neurological disorders. CPI-455 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
作用機序
N-cycloheptyl-N'-(2-pyridinylmethyl)ethanediamide targets the bromodomain and extra-terminal (BET) family of proteins, which are involved in gene expression regulation. BET proteins bind to acetylated histones and recruit various transcriptional regulators to activate or repress gene expression. N-cycloheptyl-N'-(2-pyridinylmethyl)ethanediamide binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and disrupting their function. This leads to downregulation of genes involved in disease progression and upregulation of genes involved in immune response and apoptosis.
Biochemical and Physiological Effects:
N-cycloheptyl-N'-(2-pyridinylmethyl)ethanediamide has been shown to have several biochemical and physiological effects in preclinical studies. In cancer, N-cycloheptyl-N'-(2-pyridinylmethyl)ethanediamide induces cell cycle arrest and apoptosis in cancer cells, leading to tumor regression. In inflammation, N-cycloheptyl-N'-(2-pyridinylmethyl)ethanediamide reduces the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. In neurological disorders, N-cycloheptyl-N'-(2-pyridinylmethyl)ethanediamide improves cognitive function by increasing synaptic plasticity and reducing neuroinflammation.
実験室実験の利点と制限
One of the main advantages of N-cycloheptyl-N'-(2-pyridinylmethyl)ethanediamide is its specificity for BET proteins, which reduces the likelihood of off-target effects. N-cycloheptyl-N'-(2-pyridinylmethyl)ethanediamide has also shown good oral bioavailability and pharmacokinetic properties, making it a suitable candidate for further development. However, one limitation of N-cycloheptyl-N'-(2-pyridinylmethyl)ethanediamide is its relatively low potency compared to other BET inhibitors, which may limit its efficacy in certain disease models.
将来の方向性
Several future directions for N-cycloheptyl-N'-(2-pyridinylmethyl)ethanediamide research include:
1. Combination therapy: N-cycloheptyl-N'-(2-pyridinylmethyl)ethanediamide could be combined with other therapeutic agents to enhance its efficacy or overcome resistance mechanisms.
2. Biomarker identification: Identifying biomarkers that predict N-cycloheptyl-N'-(2-pyridinylmethyl)ethanediamide response could help identify patients who are most likely to benefit from treatment.
3. Clinical trials: Further preclinical studies are needed to evaluate the safety and efficacy of N-cycloheptyl-N'-(2-pyridinylmethyl)ethanediamide in humans.
4. BET protein isoform targeting: Developing BET inhibitors that target specific BET protein isoforms could improve the specificity and efficacy of treatment.
5. Disease-specific studies: Further studies are needed to evaluate the efficacy of N-cycloheptyl-N'-(2-pyridinylmethyl)ethanediamide in specific disease models, such as different cancer types or neurological disorders.
In conclusion, N-cycloheptyl-N'-(2-pyridinylmethyl)ethanediamide is a promising small molecule inhibitor that targets the BET family of proteins and has shown potential as a therapeutic agent for cancer, inflammation, and neurological disorders. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in humans.
合成法
The synthesis of N-cycloheptyl-N'-(2-pyridinylmethyl)ethanediamide involves several steps, starting with the reaction of 2-pyridinemethanol with cycloheptylamine to form N-cycloheptyl-2-pyridinemethanamine. The resulting compound is then reacted with ethanediamine to form N-cycloheptyl-N'-(2-pyridinylmethyl)ethanediamide. The synthesis process has been optimized to improve the yield and purity of the final product.
科学的研究の応用
N-cycloheptyl-N'-(2-pyridinylmethyl)ethanediamide has been extensively studied in preclinical models of cancer, inflammation, and neurological disorders. In cancer, N-cycloheptyl-N'-(2-pyridinylmethyl)ethanediamide has shown potent anti-tumor activity in various cancer types, including acute myeloid leukemia, multiple myeloma, and prostate cancer. Inflammation is another area where N-cycloheptyl-N'-(2-pyridinylmethyl)ethanediamide has shown promise, with studies demonstrating its ability to reduce inflammation in models of rheumatoid arthritis and asthma. In neurological disorders, N-cycloheptyl-N'-(2-pyridinylmethyl)ethanediamide has been shown to improve cognitive function in models of Alzheimer's disease and traumatic brain injury.
特性
IUPAC Name |
N'-cycloheptyl-N-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c19-14(17-11-13-9-5-6-10-16-13)15(20)18-12-7-3-1-2-4-8-12/h5-6,9-10,12H,1-4,7-8,11H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPMAEHQNCJZDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-isopropyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B4978841.png)

![1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4978843.png)
![N-(3,5-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide](/img/structure/B4978849.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-isopropyl-N~2~-methyl-N~1~-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide](/img/structure/B4978850.png)

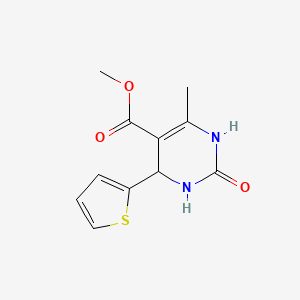
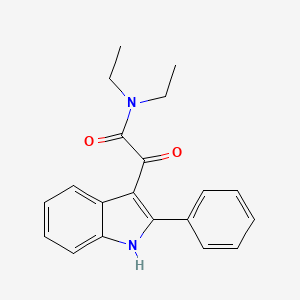
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-1-methyl-4-piperidinamine](/img/structure/B4978879.png)
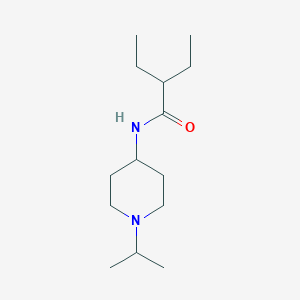
![3-[(5-bromo-2-methoxybenzoyl)amino]-4-methylbenzoic acid](/img/structure/B4978902.png)
![N-(4-{N-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B4978910.png)
![N-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B4978924.png)
